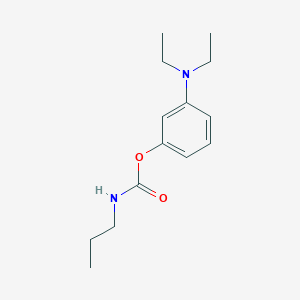![molecular formula C8H15ClO2 B14606592 (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-38-4](/img/structure/B14606592.png)
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its oxane ring structure, which is substituted with a chlorine atom and an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves the asymmetric reduction of 2-chloro-β-ketoesters. This process is catalyzed by carbonyl reductase from Lactobacillus fermentum. The reaction conditions include the use of glucans, glucose dehydrogenase, a hydrogen donor, and a cofactor. The method is environmentally friendly, simple to operate, and suitable for industrial amplification .
Industrial Production Methods
The industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The use of biocatalysts like carbonyl reductase ensures high substrate concentration, wide substrate universality, and high product yield, making it a promising method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-Chloro-2-[(methyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(ethyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(butyl)oxy]oxane
Uniqueness
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
61092-38-4 |
|---|---|
Molekularformel |
C8H15ClO2 |
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
(2S,3S)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
BAALOUQRMIQRFD-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)O[C@H]1[C@H](CCCO1)Cl |
Kanonische SMILES |
CC(C)OC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



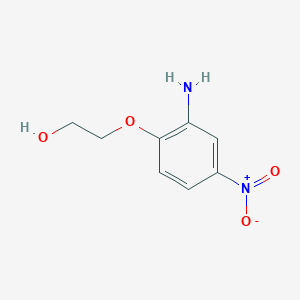

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
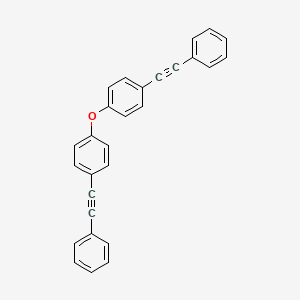
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)


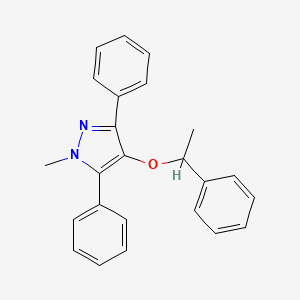

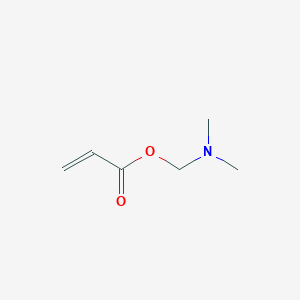
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
